molecular formula C13H13F3N2O3 B15206010 tert-Butyl (2-(trifluoromethyl)benzo[d]oxazol-4-yl)carbamate

tert-Butyl (2-(trifluoromethyl)benzo[d]oxazol-4-yl)carbamate

Cat. No.: B15206010
M. Wt: 302.25 g/mol
InChI Key: PXWIOYGPHRSKAG-UHFFFAOYSA-N
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Description

tert-Butyl (2-(trifluoromethyl)benzo[d]oxazol-4-yl)carbamate is a synthetic organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the trifluoromethyl group in the compound enhances its chemical stability and biological activity, making it a valuable molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-(trifluoromethyl)benzo[d]oxazol-4-yl)carbamate typically involves the condensation of tert-butyl 2-amino phenylcarbamate with a substituted carboxylic acid in the presence of coupling reagents such as EDCI and HOBt . The reaction is carried out under mild conditions, and the product is obtained in excellent yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-(trifluoromethyl)benzo[d]oxazol-4-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted benzoxazole derivatives.

Scientific Research Applications

tert-Butyl (2-(trifluoromethyl)benzo[d]oxazol-4-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (2-(trifluoromethyl)benzo[d]oxazol-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to target proteins, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (2-(trifluoromethyl)benzo[d]oxazol-4-yl)carbamate is unique due to the presence of the trifluoromethyl group, which imparts enhanced chemical stability and biological activity compared to other benzoxazole derivatives. This makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C13H13F3N2O3

Molecular Weight

302.25 g/mol

IUPAC Name

tert-butyl N-[2-(trifluoromethyl)-1,3-benzoxazol-4-yl]carbamate

InChI

InChI=1S/C13H13F3N2O3/c1-12(2,3)21-11(19)17-7-5-4-6-8-9(7)18-10(20-8)13(14,15)16/h4-6H,1-3H3,(H,17,19)

InChI Key

PXWIOYGPHRSKAG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C2C(=CC=C1)OC(=N2)C(F)(F)F

Origin of Product

United States

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